molecular formula C11H12BrN3O4S B12533363 5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide CAS No. 660413-37-6

5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide

Cat. No.: B12533363
CAS No.: 660413-37-6
M. Wt: 362.20 g/mol
InChI Key: AEGXJXVEUZMUEC-UHFFFAOYSA-N
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Description

5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are significant due to their diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs .

Chemical Reactions Analysis

5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide include other indole derivatives such as:

  • 5-Bromoindole-2-carboxamide
  • 3-[(Methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide
  • 5-Bromo-1H-indole-2-carboxylic acid

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities .

Properties

CAS No.

660413-37-6

Molecular Formula

C11H12BrN3O4S

Molecular Weight

362.20 g/mol

IUPAC Name

5-bromo-3-(methoxymethylsulfamoyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C11H12BrN3O4S/c1-19-5-14-20(17,18)10-7-4-6(12)2-3-8(7)15-9(10)11(13)16/h2-4,14-15H,5H2,1H3,(H2,13,16)

InChI Key

AEGXJXVEUZMUEC-UHFFFAOYSA-N

Canonical SMILES

COCNS(=O)(=O)C1=C(NC2=C1C=C(C=C2)Br)C(=O)N

Origin of Product

United States

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